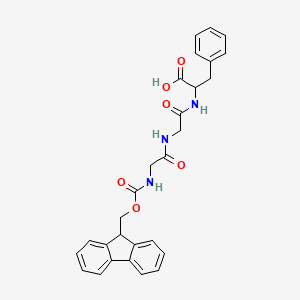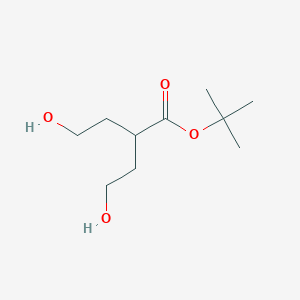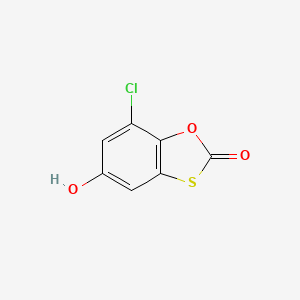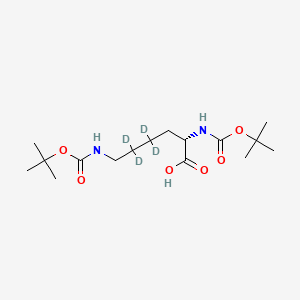
L-Lysine-4,4,5,5-d4-bis-N-t-BOC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is a labeled derivative of L-Lysine, an essential amino acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and protein interactions. The compound’s molecular formula is C16H26D4N2O6, and it has a molecular weight of 350.45.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-4,4,5,5-d4-bis-N-t-BOC typically involves the protection of the amino groups of L-Lysine with tert-butyloxycarbonyl (BOC) groups. The deuterium atoms are introduced at specific positions to create the labeled compound. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to meet the demands of various research applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-4,4,5,5-d4-bis-N-t-BOC can undergo several types of chemical reactions, including:
Substitution Reactions: The BOC protecting groups can be removed under acidic conditions to yield the free amino groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of BOC groups.
Deuterated Reagents: Ensure the incorporation of deuterium atoms during synthesis.
Major Products
The primary product of deprotection reactions is L-Lysine-4,4,5,5-d4, which retains the deuterium labeling but has free amino groups.
Applications De Recherche Scientifique
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace the pathways of lysine in vivo.
Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.
Industry: Applied in the production of labeled compounds for research and development
Mécanisme D'action
The mechanism of action of L-Lysine-4,4,5,5-d4-bis-N-t-BOC involves its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track the compound’s interactions and transformations within biological systems. The primary molecular targets include enzymes and proteins involved in lysine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine-4,4,5,5-d4 Hydrochloride: Another deuterated form of L-Lysine used in similar research applications.
L-Lysine-2HCl, 4,4,5,5-D4: Used in stable isotope labeling with amino acids in cell culture (SILAC) experiments
Uniqueness
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is unique due to its dual BOC protection, which makes it particularly useful in studies requiring the preservation of amino groups until specific reaction conditions are met. This allows for more controlled and precise experimental setups.
Propriétés
Formule moléculaire |
C16H30N2O6 |
|---|---|
Poids moléculaire |
350.44 g/mol |
Nom IUPAC |
(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |
Clé InChI |
FBVSXKMMQOZUNU-QCSVEXGJSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



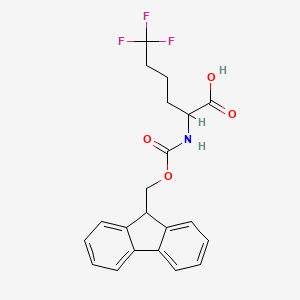

![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
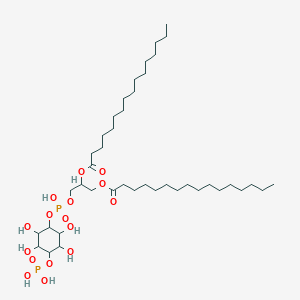
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
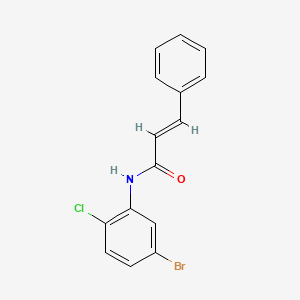
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

